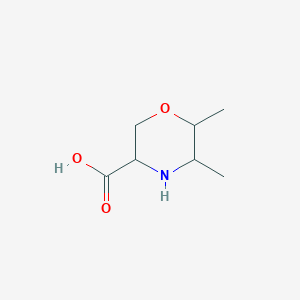![molecular formula C11H12N2O2 B13197890 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Oxa-5-azabicyclo[221]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for epoxidation and other electrophilic reagents for addition reactions . The major products formed from these reactions are often polyfunctionalized bicyclic systems, which can be further modified for specific applications .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of complex molecules with potential therapeutic properties . In materials science, it is used to create novel materials with unique structural properties. Additionally, its unique bicyclic structure makes it a valuable tool in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism by which 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde can be compared to other similar compounds, such as 2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The unique combination of the oxa and azabicyclo moieties in this compound provides distinct chemical properties and reactivity, setting it apart from its analogs .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-6-8-2-1-3-12-11(8)13-5-10-4-9(13)7-15-10/h1-3,6,9-10H,4-5,7H2 |
InChI Key |
AOIYASZAWQLBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CO2)C3=C(C=CC=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
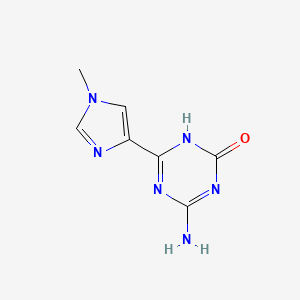
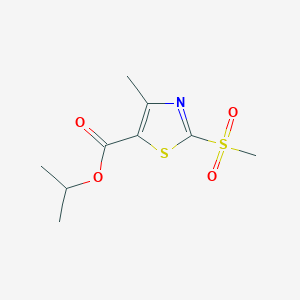
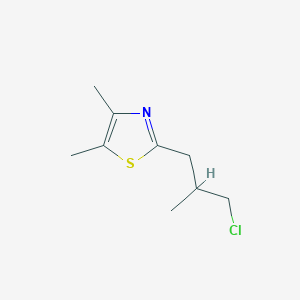

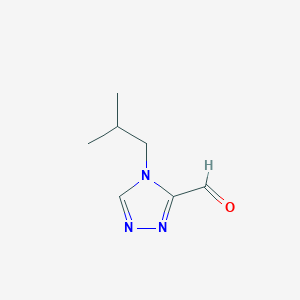
![4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)
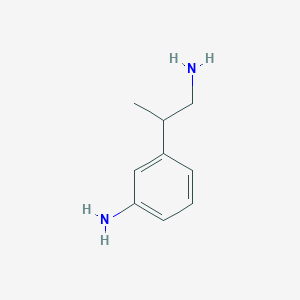
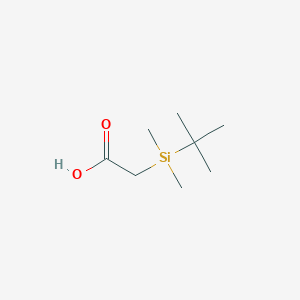

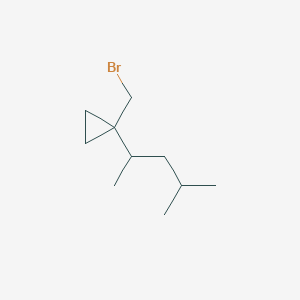
![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)
